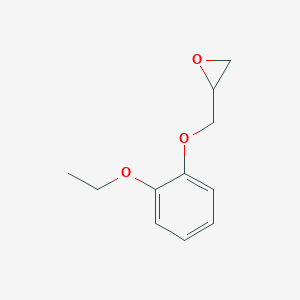

2-(2-Ethoxyphenoxymethyl)oxirane

Übersicht

Beschreibung

2-(2-Ethoxyphenoxymethyl)oxirane is a chemical compound that belongs to the class of organic compounds known as oxiranes. Oxiranes, also known as epoxides, are three-membered cyclic ethers that contain an oxygen atom in the ring. These compounds are characterized by their strained ring structure, which makes them highly reactive and useful as intermediates in organic synthesis.

Synthesis Analysis

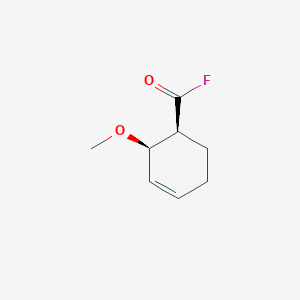

The synthesis of oxirane derivatives can be achieved through various methods. For instance, the reaction of 4,5-dimethyl-2-(2-oxo-1,2-diphenyl)ethoxy-1,3,2-dioxaphospholane with hexafluoroacetone leads to the formation of cage-like phosphoranes, which upon hydrolysis can yield oxirane derivatives with high stereoselectivity . Another approach involves the base-promoted rearrangement of oxiran-2-ylmethyl benzenesulfonates, resulting in the formation of 2-(phenoxymethyl)oxirane derivatives with excellent functional group tolerance .

Molecular Structure Analysis

The molecular structure of oxirane derivatives can be complex and is often determined using spectroscopic methods such as NMR and XRD. For example, the structure of cage-like phosphoranes derived from oxirane precursors was elucidated using 1D and 2D NMR spectroscopy and XRD . The molecular structure is crucial for understanding the reactivity and properties of these compounds.

Chemical Reactions Analysis

Oxirane derivatives can undergo various chemical reactions due to their strained ring structure. The radical cation of (phenoxymethyl)oxirane, for example, can fragment into a phenoxonium ion and an oxyranylmethyl radical, which then rearranges to an allyloxyl radical by ring opening . Additionally, reactions with oxazolidin-2-ones can give mixtures of isomeric oxazolidin-2-ones . These reactions highlight the versatility of oxirane derivatives in synthetic chemistry.

Physical and Chemical Properties Analysis

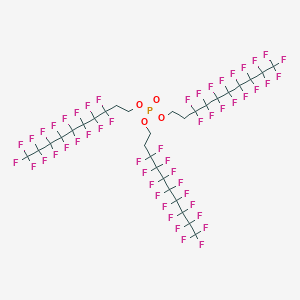

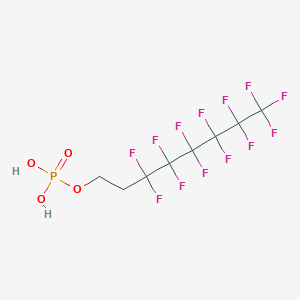

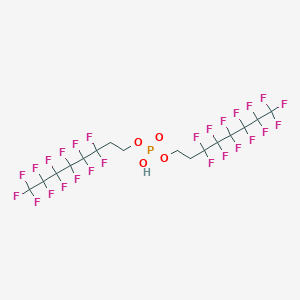

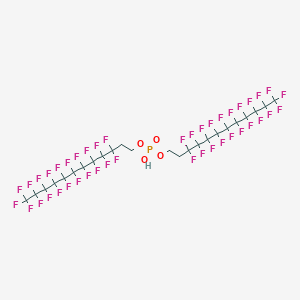

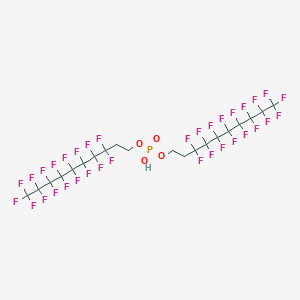

The physical and chemical properties of oxirane derivatives are influenced by their molecular structure. The presence of substituents such as ethoxyphenoxymethyl groups can affect properties like solubility, boiling point, and reactivity. For example, the polymerization of 2-methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane leads to a polymer with a stiff conformation due to π-stacked structures between carbonyl and aromatic groups . The synthesis of poly{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy)methyl]oxirane} demonstrates the ability to tailor the properties of oxirane derivatives by introducing specific functional groups .

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling 2-(2-Ethoxyphenoxymethyl)oxirane . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured . In case of accidental release, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

Eigenschaften

IUPAC Name |

2-[(2-ethoxyphenoxy)methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-2-12-10-5-3-4-6-11(10)14-8-9-7-13-9/h3-6,9H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJOGZXNBSUIGKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301297673 | |

| Record name | 2-[(2-Ethoxyphenoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301297673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Ethoxyphenoxymethyl)oxirane | |

CAS RN |

5296-35-5 | |

| Record name | 2-[(2-Ethoxyphenoxy)methyl]oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5296-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(2-Ethoxyphenoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301297673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile](/img/structure/B142145.png)

![7-methyl-1H-benzo[d]imidazol-4-ol](/img/structure/B142161.png)